molecular formula CHBr2NO B047391 1,1-Dibromoformaldoxime CAS No. 74213-24-4

1,1-Dibromoformaldoxime

Cat. No. B047391
CAS RN: 74213-24-4
M. Wt: 202.83 g/mol
InChI Key: AWBKQZSYNWLCMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Dibromoformaldoxime involves the dihalogenation of glyoxalic acid aldoxime with N-bromo- and N-chlorosuccinimide or tert-butyl hypochlorite. This process yields dichloro- and dibromoformaldoximes as key intermediates for further chemical transformations. Dehydrohalogenation in the presence of alkenes leads to the formation of 3-halo-isoxazolines in a one-pot reaction, showcasing the compound's versatility as a precursor in organic synthesis (Halling, Thomsen, & Torssell, 1989).

Molecular Structure Analysis

The structure and spectroscopy of dibromoformaldoxime have been explored through various spectroscopic techniques, including He I photoelectron and photoionization mass spectroscopy, mid-IR, and Raman spectroscopy. These studies provide insight into the electronic and geometric structures of dibromoformaldoxime, highlighting its stability in different isomeric forms and the influence of halogen substitution on its orbital properties (Pasinszki & Westwood, 1997).

Chemical Reactions and Properties

Dibromoformaldoxime participates in 1,3-dipolar cycloaddition reactions, reacting with acetylenic derivatives to yield 3-bromo-5-substituted isoxazoles. This demonstrates the compound's utility in synthesizing pharmacologically active compounds through regioselective cycloaddition, underlining its importance in medicinal chemistry research (Chiarino, Napoletano, & Sala, 1987).

Scientific Research Applications

  • Synthesis of Pharmacologically Active Compounds : A study by Chiarino, Napoletano, and Sala (1987) presented a high-yield method for the synthesis of 3-bromo-5-substituted isoxazoles, which are useful intermediates in preparing pharmacologically active compounds. This method offers improved regioselectivity in the synthesis process (Chiarino, Napoletano, & Sala, 1987).

  • Potential as an Antitumoral Agent : Kellner et al. (1967) identified the potential of 1,6-Dibromo-1,6-dideoxy-dulcitol as a new antitumoral agent, highlighting its unique biological properties and potential for clinical use in cancer therapy (Kellner, Németh, Horváth, & Institóris, 1967).

  • Synthesis of 3-Hydroxy-4-Amino Acids and Butyrolactones : Halling, Thomsen, and Torssell (1989) presented a one-pot method for preparing 1,3-dipolar cycloaddition reagents. This method enables the synthesis of 3-hydroxy-4-amino acids and butyrolactones, with potential applications in pharmaceuticals and nutraceuticals (Halling, Thomsen, & Torssell, 1989).

  • Synthesis of Higher Deoxysugars : Coutouli-argyropoulou, Kyritsis, and Ruszkowski (2009) used bromonitrile oxide, a related compound, to synthesize higher deoxysugars with high regio- and stereoselectivity. This offers potential as useful synthetic intermediates (Coutouli-argyropoulou, Kyritsis, & Ruszkowski, 2009).

  • Synthesis of Spiroisoxazolines : Yazdani and Bazgir (2019) reported a ZnCl2-catalyzed one-pot sequential Knoevenagel condensation/1,3-dipolar cycloaddition reaction for the synthesis of spiroisoxazolines. This method produces diversely functionalized spiroisoxazolines in good yields under mild conditions (Yazdani & Bazgir, 2019).

  • Synthesis of Functionalized 3-Bromo-4,5-Dihydroisoxazole Derivatives : Alizadeh et al. (2017) demonstrated an efficient, metal-free, and chemoselective approach to synthesize these derivatives via 1,3-dipolar cycloaddition reactions of nitrile oxides, using readily accessible starting materials under mild conditions (Alizadeh, Roosta, Rezaiyehrad, & Halvagar, 2017).

Safety And Hazards

1,1-Dibromoformaldoxime is an organic halogen compound with certain toxicity . It can cause irritation to the skin and eyes, and inhalation may cause irritation to the respiratory tract . Therefore, appropriate health and safety measures should be taken when using it, such as wearing suitable protective equipment and maintaining good ventilation in the working environment . It should be stored in a dry, cool place, away from fire sources and flammable materials .

properties

IUPAC Name

N-(dibromomethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKQZSYNWLCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376820
Record name 1,1-dibromoformaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromoformaldoxime

CAS RN

74213-24-4
Record name 1,1-dibromoformaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromoformaldoxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Hu, XJ Wang, WS Dong, YF Bi, ZJ Lu… - Organic Chemistry …, 2021 - pubs.rsc.org
We report a formal [3 + 2] annulation of dibromoformaloxime (DBFO) and sodium azide for the synthesis of tetrazole-based energetic materials. Several energetic salts were prepared …
Number of citations: 7 pubs.rsc.org
P Ware - 2020 - digitalcommons.andrews.edu
Abstract Design of a novel isoxazoline class drug for the suppressive treatment of erythrocytic malaria through the inhibition of Plasmodium Falciparum Gylceraldehyde-3-phosphate …
Number of citations: 0 digitalcommons.andrews.edu
Y He, H Wang, Y Zhou, K Yang, Q Song - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Herein we report the highly regioselective synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via [3 + 2] cycloaddition reactions between nitrile oxides and B-ethynyl-1,2-…
Number of citations: 1 pubs.rsc.org
EM Bradley, J Wenzel, M Ammerman, C Samaniego… - search.proquest.com
Recent research has shown that the regular ingestion of aspirin reduces a person's risk of developing colon cancer and even promotes colorectal tumor regression.[...] aspirin has a …
Number of citations: 0 search.proquest.com
A Galbiati, S Bova, R Pacchiana, C Borsari… - European Journal of …, 2023 - Elsevier
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme, plays a crucial role in the energy metabolism of cancer cells and has been proposed as a valuable …
Number of citations: 4 www.sciencedirect.com
D Holte, DCG Götz, PS Baran - The Journal of Organic …, 2012 - ACS Publications
Artificially mimicking the cyclase phase of terpene biosynthesis inspires the invention of new methodologies, since working with carbogenic frameworks containing minimal functionality …
Number of citations: 20 pubs.acs.org
A Zana, A Galbiati - ChemistrySelect, 2021 - Wiley Online Library
The 3‐halo‐4,5‐dihydroisoxazole moiety is an interesting emerging feature in medicinal and organic chemistry fields. The properties of this nucleus are intimately correlated with the …
K Halling, I Thomsen… - Liebigs Annalen der …, 1989 - Wiley Online Library
Dichloro‐ and dibromoformaldoximes are useful 1,3‐dipolar cycloaddition reagents. They are conveniently preparated in situ, in high yields by dihalogenation of glyoxalic acid aldoxime …
M Shiozaki, K Maeda, T Miura, M Kotoku… - Journal of medicinal …, 2011 - ACS Publications
Aggrecanases, particularly aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), are believed to be key enzymes involved in the articular cartilage breakdown that leads to …
Number of citations: 49 pubs.acs.org
S Kayser, P Temperini, CBM Poulie… - ACS Chemical …, 2020 - ACS Publications
Discovery of chemical tools for the ionotropic glutamate receptors continues to be a challenging task. Herein we report a diversity-oriented approach to new 2,3-trans-l-proline analogs …
Number of citations: 8 pubs.acs.org

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